Carveol, (-)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

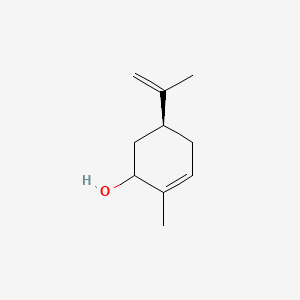

It is a monoterpenoid alcohol with a molecular formula of C10H16O and a molecular weight of 152.23 g/mol . This compound is found in essential oils of various plants, including spearmint and caraway, and is known for its pleasant minty aroma.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Carveol, (-)- can be achieved through several methods. One common method involves the hydrogenation of carvone, a related monoterpenoid ketone, in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with hydrogen gas at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as essential oils. The essential oils are subjected to fractional distillation to isolate the desired compound. Additionally, biotechnological methods using microbial fermentation have been explored for the production of this compound, leveraging the metabolic pathways of certain microorganisms .

Análisis De Reacciones Químicas

Types of Reactions

Carveol, (-)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carvone, a ketone, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the compound can yield dihydrocarveol, a saturated alcohol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Acetic anhydride for esterification

Major Products

Oxidation: Carvone

Reduction: Dihydrocarveol

Substitution: Esters such as carveol acetate

Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Properties

Carveol has been identified as a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. Research indicates that carveol can significantly reduce oxidative damage and inflammation in various models.

Key Findings:

- Neuroinflammation : In studies involving lipopolysaccharide (LPS)-induced neuroinflammation in rodents, carveol demonstrated significant antidepressant and anxiolytic effects by modulating Nrf2 and its downstream inflammatory cascades. Doses of 20 mg/kg were effective in ameliorating neurodegeneration associated with oxidative stress .

- Liver Protection : Carveol has shown protective effects against acetaminophen-induced liver toxicity by enhancing Nrf2-mediated antioxidant responses. This was evidenced by reduced levels of inflammatory cytokines and lipid peroxidation markers .

Neuroprotective Effects

Carveol's neuroprotective properties have been explored in the context of various neurological disorders. Its ability to mitigate oxidative stress and inflammation suggests potential therapeutic applications in treating neurodegenerative diseases.

Case Study:

- Cerebral Ischemia : In a model of middle cerebral artery occlusion (MCAO), carveol significantly reversed oxidative stress markers and downregulated inflammatory pathways, indicating its potential as a therapeutic agent for stroke-related injuries .

Vasorelaxant Activity

Recent studies have revealed that carveol possesses vasorelaxant properties that could be beneficial in treating cardiovascular conditions.

Experimental Results:

- Human Umbilical Arteries : Carveol induced vasorelaxation in isolated human umbilical arteries (HUAs) through the opening of calcium and potassium channels. The effective concentration (EC50) values were determined to be 175.82 ± 4.05 µM, demonstrating its potential for clinical applications in managing conditions like pre-eclampsia .

Antinematodal Effects

Emerging research highlights carveol's potential as an anthelmintic agent against parasitic nematodes.

Research Insights:

- Caenorhabditis elegans : Carveol exhibited significant activity against the free-living nematode C. elegans, suggesting its application in parasitic infections management . The study aimed to compare the neuromuscular effects of carveol with established antiparasitic drugs.

Summary Table of Key Applications

Mecanismo De Acción

The mechanism of action of Carveol, (-)- involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparación Con Compuestos Similares

Similar Compounds

Carvone: A ketone with a similar structure, differing by the presence of a carbonyl group instead of a hydroxyl group.

Dihydrocarveol: A saturated alcohol obtained by the reduction of carveol.

Carveol Acetate: An ester derivative of carveol, formed by esterification with acetic acid.

Uniqueness

Carveol, (-)- is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical reactivity and biological activity. Its natural occurrence and pleasant aroma also make it valuable in the flavor and fragrance industry .

Propiedades

Número CAS |

1253216-40-8 |

|---|---|

Fórmula molecular |

C10H16O |

Peso molecular |

152.23 g/mol |

Nombre IUPAC |

(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10?/m0/s1 |

Clave InChI |

BAVONGHXFVOKBV-AXDSSHIGSA-N |

SMILES |

CC1=CCC(CC1O)C(=C)C |

SMILES isomérico |

CC1=CC[C@@H](CC1O)C(=C)C |

SMILES canónico |

CC1=CCC(CC1O)C(=C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Carveol, (-)-; Carveol, L- L-Carveol; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.